

Application Notes and Protocols: 3,5-Dimethyl-4-methoxybenzoic Acid in Organic Synthesis

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-methoxybenzoic acid

Cat. No.: B181661

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-methoxybenzoic acid, also known as 3,5-dimethyl-p-anisic acid, is a substituted aromatic carboxylic acid with the chemical formula $C_{10}H_{12}O_3$.^{[1][2]} Its structure, featuring a methoxy group and two methyl groups on the benzene ring, provides a unique scaffold for the synthesis of a variety of organic molecules. The presence of the carboxylic acid functional group allows for common transformations such as esterification and amidation, making it a valuable building block in medicinal chemistry and drug discovery. While extensive research on this specific molecule is still emerging, its structural similarity to other substituted benzoic acids suggests its potential in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Application Notes

3,5-Dimethyl-4-methoxybenzoic acid serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. Its derivatives can be explored for various therapeutic applications, drawing parallels from structurally related compounds that have shown promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Synthesis of Potential Anticancer Agents

Derivatives of substituted benzoic acids have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival. Amide derivatives of **3,5-Dimethyl-4-methoxybenzoic acid** can be synthesized to explore their potential as kinase inhibitors or as agents that disrupt other critical cellular processes.

For instance, structurally similar benzamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the progression of certain cancers. The synthesis of a library of amides from **3,5-Dimethyl-4-methoxybenzoic acid** could lead to the discovery of novel FGFR1 inhibitors.

Furthermore, some benzoic acid derivatives have been identified as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. By synthesizing and screening derivatives of **3,5-Dimethyl-4-methoxybenzoic acid**, new BRD4 inhibitors could be developed for cancer therapy.

Development of Novel Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted benzoic acid derivatives have been explored for their anti-inflammatory properties. The core structure of **3,5-Dimethyl-4-methoxybenzoic acid** can be incorporated into larger molecules designed to inhibit pro-inflammatory signaling pathways, such as the NF- κ B pathway. Ester and amide derivatives can be synthesized to modulate the compound's physicochemical properties and enhance its anti-inflammatory activity.

Experimental Protocols

The following are detailed protocols for two fundamental transformations of **3,5-Dimethyl-4-methoxybenzoic acid**: esterification and amidation. These methods can be adapted to synthesize a wide range of derivatives for biological screening.

Protocol 1: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of **3,5-Dimethyl-4-methoxybenzoic acid** with an alcohol.

Materials:

- **3,5-Dimethyl-4-methoxybenzoic acid**
- Anhydrous alcohol (e.g., methanol, ethanol)
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **3,5-Dimethyl-4-methoxybenzoic acid** (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents), which also serves as the solvent.
- To the stirred solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Attach a reflux condenser and heat the reaction mixture to reflux.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight.
- Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water, saturated aqueous NaHCO_3 solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines the synthesis of an amide derivative from **3,5-Dimethyl-4-methoxybenzoic acid** and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

- **3,5-Dimethyl-4-methoxybenzoic acid**
- Desired primary or secondary amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and ice bath
- Separatory funnel

- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **3,5-Dimethyl-4-methoxybenzoic acid** (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.
- Cool the reaction mixture to 0 °C in an ice bath.
- To the stirred solution, add EDC·HCl (1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation

The following tables summarize the biological activities of compounds structurally related to derivatives of **3,5-Dimethyl-4-methoxybenzoic acid**. This data can serve as a benchmark for newly synthesized compounds.

Disclaimer: The following data is for structurally related compounds and not for derivatives of **3,5-Dimethyl-4-methoxybenzoic acid** itself. It is provided for comparative purposes to guide research efforts.

Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives

Compound Class	Target	Cancer Cell Line	IC ₅₀ (μM)	Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives	FGFR1	NCI-H520 (NSCLC)	1.36 ± 0.27	[3]
NCI-H1581 (NSCLC)	1.25 ± 0.23	[3]		
3,5-Dimethylisoxazole-Pyridone Derivatives	BRD4	MV4-11 (Leukemia)	0.12 - 0.32	[4]
3,5-Dimethylisoxazole Derivatives	BRD4(1)	-	0.027	[5]
BRD4(2)	-	0.180	[5]	
MV4-11 (Leukemia)	0.09	[5]		

NSCLC: Non-Small Cell Lung Cancer

Table 2: Enzyme Inhibitory Activity of Structurally Related Benzoic Acid Derivatives

Compound Class	Enzyme	Inhibition Type	K _i (μM)	IC ₅₀ (μM)	Reference
Hydroxyl substituted benzoic/cinnamic acid derivatives	Tyrosinase	Noncompetitive	11 - 130	5.7 - 23.8	[6]
Benzoic acid	Tyrosinase	Competitive	-	119	[7]
Thiosemicarbazones of 4-hydroxy-3,5-dimethoxy benzaldehyde	Acetylcholinesterase	-	0.051 - 0.278	-	[8]
Carbonic Anhydrase I	-	0.060 - 0.300	-	[8]	
Carbonic Anhydrase II	-	0.064 - 0.308	-	[8]	

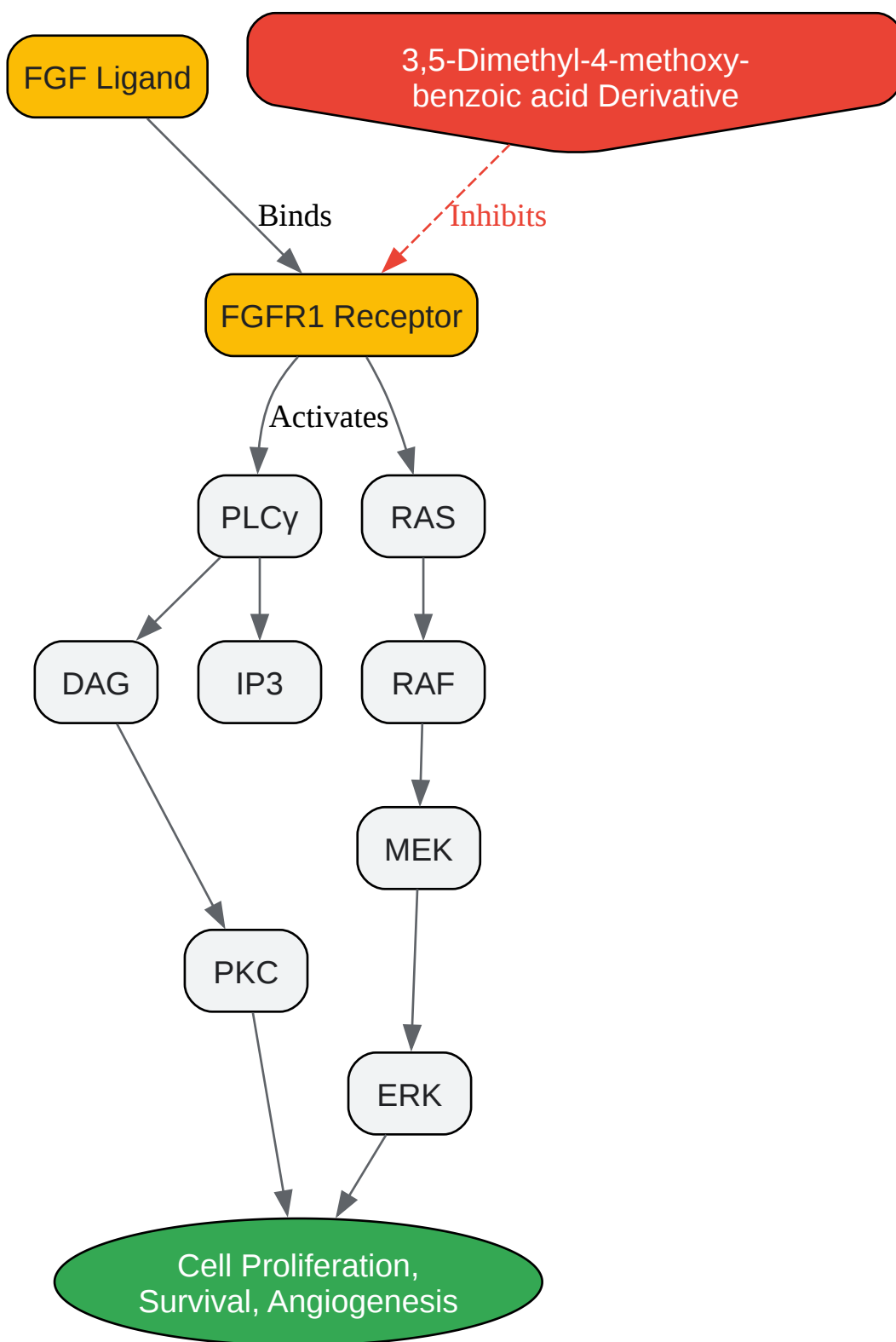
Visualizations

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway that can be targeted by derivatives of **3,5-Dimethyl-4-methoxybenzoic acid**.



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General workflow for synthesis and screening.



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FGFR1 signaling pathway and potential inhibition.

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